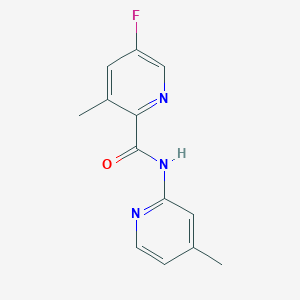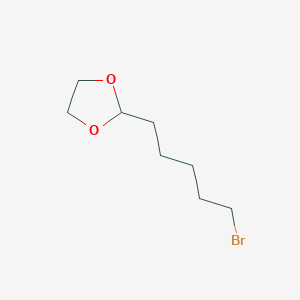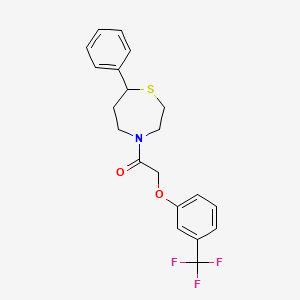
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TPA023 and belongs to the class of thiazepane derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on synthesizing various derivatives of thiazepan-4-yl and trifluoromethylphenoxy compounds, indicating the interest in exploring their chemical diversity and potential biological activities. For instance, derivatives of 1,4-benzothiazepines and 1,4-thiazepanones have been synthesized through different chemical reactions, showcasing their potential in drug development and material science. The synthesis methods often emphasize regio- and stereoselective approaches, aiming for high yield and purity of the desired products (Pandey et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Some of the synthesized compounds exhibit significant antimicrobial and anti-inflammatory activities. For example, novel series of 1,4-thiazepine derivatives have been evaluated for their antimicrobial properties, suggesting the potential of these compounds in addressing bacterial infections (Chate et al., 2011). Similarly, compounds with 1,4-thiazepan-4-yl and trifluoromethylphenoxy moieties have been studied for their anti-inflammatory activity, revealing moderate to significant effects, which could be leveraged in developing new anti-inflammatory drugs (Singh et al., 2020).
Eigenschaften
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S/c21-20(22,23)16-7-4-8-17(13-16)26-14-19(25)24-10-9-18(27-12-11-24)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHXLJSOGOTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

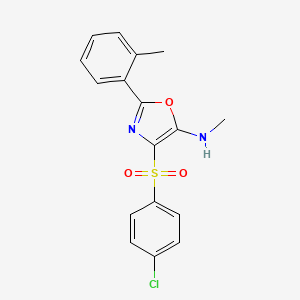
![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)
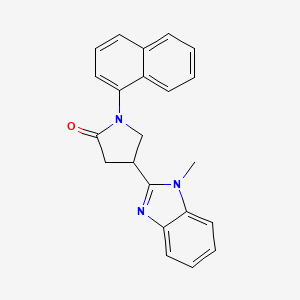
![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)
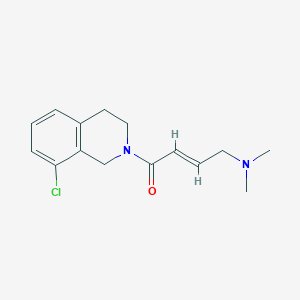
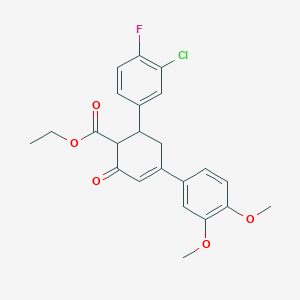
![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)
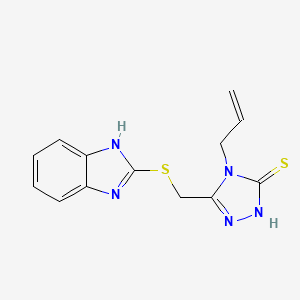
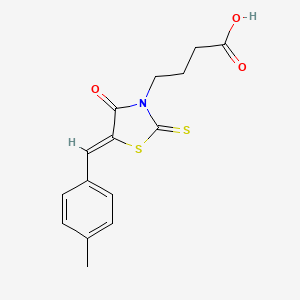
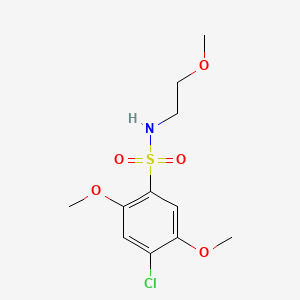
![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
